molecular formula C12H15ClN6O B2926458 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide CAS No. 1396844-03-3

2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2926458
CAS No.: 1396844-03-3
M. Wt: 294.74
InChI Key: RVBGORLUIYJBIP-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C12H15ClN6O and its molecular weight is 294.74. The purity is usually 95%.
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Biological Activity

2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide, a compound featuring a tetrazole ring, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities, supported by case studies and research findings.

  • Chemical Formula : C12H15ClN6O
  • Molecular Weight : 294.74 g/mol
  • CAS Number : 1396844-03-3

1. Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties. In vitro assays have demonstrated that various tetrazole compounds exhibit significant antibacterial and antifungal activities. For instance:

  • Study Findings : A series of substituted tetrazoles showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Case Study : A compound structurally similar to this compound was tested against Candida albicans, revealing a notable zone of inhibition in disc diffusion assays .

2. Anti-inflammatory Activity

The anti-inflammatory potential of tetrazole derivatives is linked to their ability to inhibit cyclooxygenase (COX) enzymes:

  • Research Findings : Compounds containing the tetrazole moiety have been reported to reduce inflammation by inhibiting COX-2 activity, which is crucial in the inflammatory response .
  • Mechanism of Action : The presence of the tetrazole ring allows for effective binding within the active site of COX enzymes, leading to reduced prostaglandin synthesis .

3. Analgesic Activity

Analgesic properties have also been attributed to tetrazole derivatives:

  • Study Results : In vivo studies demonstrated that certain tetrazole compounds exhibited significant analgesic effects comparable to established analgesics like celecoxib .
  • Histopathological Analysis : Investigations into gastric tissue showed that these compounds had a favorable safety profile, with minimal ulcerogenic liability .

4. Anticancer Activity

The anticancer potential of tetrazoles has been explored through various studies:

  • In Vitro Studies : Tetrazole derivatives have shown efficacy in inhibiting cancer cell proliferation in several cancer lines, including breast and colon cancer cells .
  • Mechanistic Insights : The mechanism often involves induction of apoptosis and cell cycle arrest at the G2/M phase, as observed in certain derivatives .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialActive against S. aureus, E. coli
Anti-inflammatoryInhibition of COX-2
AnalgesicComparable to celecoxib
AnticancerInduces apoptosis in cancer cells

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN6O/c1-18(2)8-7-14-12(20)11-15-17-19(16-11)10-5-3-9(13)4-6-10/h3-6H,7-8H2,1-2H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBGORLUIYJBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.